4-Cyanostyrene

Polymer Chemistry Kinetics Radical Polymerization

4-Cyanostyrene (CAS 3435-51-6), also known as 4-vinylbenzonitrile, is a para-substituted styrene derivative containing a strong electron-withdrawing cyano group. This functionalization imparts distinct electronic properties, rendering it a critical monomer for synthesizing specialty polymers with enhanced thermal stability, tailored reactivity, and specific optoelectronic characteristics.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
CAS No. 3435-51-6
Cat. No. B1585062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanostyrene
CAS3435-51-6
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C#N
InChIInChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2
InChIKeySNTUCKQYWGHZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanostyrene (CAS 3435-51-6) Technical Profile for Advanced Polymer and Materials Procurement


4-Cyanostyrene (CAS 3435-51-6), also known as 4-vinylbenzonitrile, is a para-substituted styrene derivative containing a strong electron-withdrawing cyano group . This functionalization imparts distinct electronic properties, rendering it a critical monomer for synthesizing specialty polymers with enhanced thermal stability, tailored reactivity, and specific optoelectronic characteristics [1]. It is typically supplied as a stabilized liquid (e.g., with 0.05% 4-tert-butylcatechol) to prevent premature polymerization, and its purity grades (≥95%) are verified by GC .

Critical Procurement Insight: Why 4-Cyanostyrene Cannot Be Replaced by Unsubstituted Styrene or Other Analogs


Direct substitution of 4-Cyanostyrene with unsubstituted styrene or other para-substituted styrenes in a polymer formulation or synthetic pathway will result in a functionally distinct material due to the profound impact of the cyano group on reaction kinetics and final product properties [1]. The strong electron-withdrawing nature of the -CN group significantly accelerates radical polymerization rates compared to styrene or p-methylstyrene [2], alters copolymerization reactivity ratios leading to different monomer sequence distributions [3], and enables post-polymerization modifications like tetrazole formation for creating advanced hybrid materials [4]. This is not merely a matter of adjusting stoichiometry; the electronic and chemical behavior of the polymer backbone is fundamentally altered, making 4-Cyanostyrene a non-interchangeable, performance-defining monomer.

Quantitative Evidence for Selecting 4-Cyanostyrene: A Comparative Performance Guide


Accelerated Radical Polymerization Kinetics vs. Other para-Substituted Styrenes

4-Cyanostyrene exhibits a significantly higher propagation rate constant (kp) in radical polymerization compared to other para-substituted styrenes. A classic kinetic study determined its kp to be 219 L·mol⁻¹·s⁻¹ at 30°C, which is nearly double that of p-chlorostyrene (kp = 150 L·mol⁻¹·s⁻¹) under identical conditions [1]. This difference is driven by the strong electron-withdrawing effect of the cyano group, which stabilizes the propagating radical.

Polymer Chemistry Kinetics Radical Polymerization

Enhanced Apparent Polymerization Rate in Controlled ATRP Systems

In atom transfer radical polymerization (ATRP), the electron-withdrawing cyano group of 4-cyanostyrene (4CS) dramatically increases the apparent polymerization rate constant (kp_app) compared to monomers with weaker or electron-donating substituents [1]. A 2019 study found that 4CS polymerized rapidly in acrylonitrile at 80 °C, yielding polymers with narrow molecular weight distributions (low dispersity, Đ) [1]. In stark contrast, 4-acetoxystyrene (4AS) polymerized very slowly and resulted in low yields under the same ATRP conditions [1]. The kp_app for 4CS and other electron-withdrawing monomers correlates with the Hammett equation (ρ = 1.52), confirming the direct link between substituent electronics and polymerization efficiency [1].

Polymer Chemistry Controlled Radical Polymerization ATRP

Superior Interfacial Adhesion in Graphene Nanocomposites

Incorporating 4-cyanostyrene as a comonomer with styrene creates a copolymer (PSCN) that exhibits significantly stronger interfacial interactions with reduced graphene oxide (RGO) compared to polystyrene (PS) or other styrenic copolymers [1]. This is quantitatively reflected in the glass transition temperature (Tg) enhancement of the resulting nanocomposite. At 4.0 wt% RGO loading, the Tg of RGO/PSCN nanocomposite increased by 25.2 °C over the neat PSCN matrix [1]. In contrast, the RGO/PS nanocomposite showed a Tg increase of only 14.3 °C, and RGO/PSNP (a copolymer with 2-vinylnaphthalene) showed a minimal increase of 4.4 °C [1].

Nanocomposites Graphene Materials Science

Unique Reactivity for Post-Polymerization Modification via Click Chemistry

The pendant nitrile group of poly(4-cyanostyrene) is a versatile synthetic handle that is absent in styrene or many other common styrenic monomers (e.g., p-chlorostyrene, p-methylstyrene). This functionality enables highly efficient post-polymerization modification. A notable example is its quantitative conversion to a tetrazole ring via [3+2] cycloaddition with sodium azide (NaN3) [1]. This click reaction proceeds cleanly and allows for the subsequent coordination of metal complexes, such as a luminescent rhenium(I) species, to create hybrid organic-inorganic materials [1].

Polymer Chemistry Post-Polymerization Modification Click Chemistry

Altered Copolymerization Reactivity for Precise Sequence Control

The electronic properties of 4-cyanostyrene fundamentally change its behavior during copolymerization. When copolymerized with styrene, 4-cyanostyrene exhibits a strong tendency to homopolymerize, as indicated by its reactivity ratios [1]. The reported values are r1 (styrene) = 0.19 and r2 (4-cyanostyrene) = 1.2 [1]. This means a growing polymer chain ending in a styrene radical is about 5 times more likely to add a 4-cyanostyrene monomer than another styrene molecule, while a chain ending in a 4-cyanostyrene radical has a slight preference for adding its own kind.

Polymer Chemistry Copolymerization Reactivity Ratios

Validated Application Scenarios for 4-Cyanostyrene Based on Quantitative Performance Data


Synthesis of High-Performance Polymer-Graphene Nanocomposites

The 25.2 °C enhancement in glass transition temperature (Tg) for RGO/PSCN nanocomposites compared to only 14.3 °C for RGO/PS provides a clear, quantitative justification for using 4-cyanostyrene in applications requiring superior thermal and mechanical properties [1]. This makes it the preferred monomer for developing advanced nanocomposite materials where strong filler-matrix adhesion is paramount.

Controlled Radical Polymerization (ATRP) for Precision Polymer Synthesis

The rapid and controlled polymerization of 4-cyanostyrene under ATRP conditions, yielding polymers with narrow molecular weight distributions, contrasts sharply with the sluggish and low-yield behavior of 4-acetoxystyrene [1]. This positions 4-cyanostyrene as a reliable and efficient monomer for synthesizing well-defined functional polymers, block copolymers, and complex macromolecular architectures via ATRP.

Creation of Functional Hybrid Materials via Post-Polymerization Modification

The ability to quantitatively convert the pendant cyano group of poly(4-cyanostyrene) into a tetrazole ring via click chemistry enables the creation of unique hybrid materials that are inaccessible from styrene or other common analogs [1]. This is particularly relevant for research groups and companies developing luminescent materials, catalysts, or metal-chelating polymers for biomedical and optoelectronic applications.

Accelerated Polymer Manufacturing Processes

The 46% higher propagation rate constant (kp) of 4-cyanostyrene compared to p-chlorostyrene under identical radical polymerization conditions [1] directly supports its use in applications where faster reaction kinetics are beneficial. This can lead to reduced cycle times and increased throughput in the industrial production of styrenic copolymers and specialty plastics.

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